molecular formula C10H8ClF3O2 B072124 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone CAS No. 1536-63-6

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

Cat. No.: B072124
CAS No.: 1536-63-6
M. Wt: 252.62 g/mol
InChI Key: IOJWUGVGRMMRBU-UHFFFAOYSA-N
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Description

4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is a chemical compound with the molecular formula C10H8ClF3O2 It is known for its unique structure, which includes a trifluoroethoxy group attached to an acetophenone backbone

Scientific Research Applications

4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone typically involves the reaction of 4’-hydroxyacetophenone with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group in the trifluoroethoxy moiety can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone include:

  • 4’-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
  • 2-Chloro-1,1,2-trifluoroethyl ethyl ether
  • Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate

These compounds share the trifluoroethoxy group but differ in their core structures and functional groups. The uniqueness of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone lies in its acetophenone backbone, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJWUGVGRMMRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605526
Record name 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536-63-6
Record name 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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